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Compound of Interest

Compound Name: Crk12-IN-1

Cat. No.: B12407012 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chemical synthesis of

Crk12-IN-1, a potent inhibitor of cyclin-dependent kinase 12 (Crk12). The information

presented here is intended for research and development purposes. Crk12-IN-1 has

demonstrated significant activity against various parasites, including Trypanosoma and

Leishmania species, making it a valuable tool for studying the biological functions of Crk12 and

for early-stage drug discovery.

The synthesis of Crk12-IN-1, also identified in the literature as the preclinical candidate

GSK3186899/DDD853651, involves a multi-step chemical process. The protocols outlined

below are based on established synthetic routes for pyrazolopyrimidine derivatives, a class of

compounds known for their kinase inhibitory activity.

Chemical Properties and Activity
Crk12-IN-1 is a potent and selective inhibitor of Crk12, a kinase essential for the proliferation of

certain parasites. Its inhibitory activity has been quantified in various assays, and the key data

is summarized below.
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Compound
ID

Target Assay Type
IC50 / EC50
(nM)

Organism Reference

Crk12-IN-1 Crk12
Enzymatic

Assay
- - -

Crk12-IN-1 T.b. brucei Cell-based -
Trypanosoma

brucei brucei
[1][2]

Crk12-IN-1 T. congolense Cell-based 1.3
Trypanosoma

congolense
[1][2]

Crk12-IN-1 T. vivax Cell-based 18
Trypanosoma

vivax
[1][2]

GSK3186899 L. donovani
Intramacroph

age
1.4 µM

Leishmania

donovani
[3]

Note: Specific IC50 values against the isolated Crk12 enzyme for Crk12-IN-1 are not readily

available in the public domain, but its potent cellular activity against parasites strongly suggests

high target engagement.

Synthesis of Crk12-IN-1 (GSK3186899/DDD853651)
The synthesis of Crk12-IN-1 can be achieved through a convergent synthetic strategy. The

following protocols describe the preparation of key intermediates and the final assembly of the

molecule.

Experimental Protocols
Scheme 1: Synthesis of Key Amine Intermediates

A set of key amine intermediates is first synthesized. As an example, the synthesis of a

sulfonamide-containing amine is described.

Protocol 1: Synthesis of N-(trans-4-aminocyclohexyl)alkanesulfonamides

Starting Material: N-Boc-trans-1,4-cyclohexanediamine.
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Deprotonation: Dissolve N-Boc-trans-1,4-cyclohexanediamine in a suitable anhydrous

solvent (e.g., THF) and cool to -78 °C. Add n-butyllithium (n-BuLi) dropwise and stir for 30

minutes.

Sulfonylation: Add the desired sulfonyl chloride (e.g., trifluoropropanesulfonyl chloride) to the

reaction mixture and allow it to warm to room temperature overnight.

Work-up: Quench the reaction with water and extract the product with an organic solvent

(e.g., ethyl acetate). Dry the organic layer over sodium sulfate, filter, and concentrate under

reduced pressure.

Boc Deprotection: Dissolve the Boc-protected intermediate in a solution of trifluoroacetic acid

(TFA) in dichloromethane (DCM) and stir at room temperature for 2 hours.

Purification: Concentrate the reaction mixture under reduced pressure and purify the residue

by column chromatography to yield the desired amine intermediate.

Scheme 2: Synthesis of the Pyrazolopyrimidine Core

The central pyrazolopyrimidine core is constructed as follows.

Protocol 2: Synthesis of the Functionalized Pyrimidine Intermediate

Starting Material: 2,4-dichloro-5-pyrimidinecarbonyl chloride.

Amidation: React the starting material with a suitable amine to form the corresponding

amide.

Selective Displacement: Treat the resulting dichloro-pyrimidine amide with sodium methoxide

to selectively displace the chlorine atom at the 4-position with a methoxy group.

Second Displacement: The remaining chlorine atom at the 2-position is then displaced by

reacting with a key amine intermediate from Scheme 1.

Scheme 3: Final Assembly and Thionation

The final steps involve the formation of the pyrazole ring and subsequent modifications.
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Protocol 3: Synthesis of Crk12-IN-1

Thionation: React the pyrimidine intermediate from Protocol 2 with Lawesson's reagent to

convert the carbonyl group into a thiocarbonyl.

Cyclization: Treat the thionated intermediate with hydrazine hydrate to facilitate the

cyclization and formation of the pyrazole ring, yielding the final product, Crk12-IN-1.

Purification: Purify the final compound by column chromatography or recrystallization to

obtain a high-purity product for research use.

Visualizing the Synthesis and Biological Pathway
To aid in the understanding of the experimental workflow and the biological context of Crk12-
IN-1, the following diagrams are provided.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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